molecular formula C10H6F3NO2S B2688817 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione CAS No. 303985-13-9

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2688817
CAS No.: 303985-13-9
M. Wt: 261.22
InChI Key: BLOVWYOLBGYLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione is a synthetic small molecule based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . This compound is intended for research applications only, specifically for investigating metabolic disorders and oncology pathways. Its primary research value lies in its potential as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a well-validated target for improving insulin sensitivity . Thiazolidinediones (TZDs) like this derivative act by binding to the PPARγ ligand-binding domain, leading to heterodimerization with the retinoid X receptor (RXR) . This complex then binds to specific peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating the transcription of proteins involved in glucose and lipid metabolism . This mechanism of "transactivation" is key to its role in basic research for Type 2 diabetes. Additionally, TZDs can also exert effects through "trans-repression," negatively interfering with other pro-inflammatory signaling pathways such as NF-κB . Beyond metabolic research, the TZD core is increasingly investigated in anticancer studies . Researchers are exploring its potential to induce apoptosis, arrest the cell cycle, and promote differentiation in various cancer cell lines, with some activities being independent of PPARγ activation . The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl substituent is a critical structural feature often associated with enhanced biological potency and improved metabolic stability in research compounds . This product is strictly for use in laboratory research and is not intended for any diagnostic, therapeutic, or other human use.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOVWYOLBGYLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted reactions. These methods aim to enhance yield, reduce reaction times, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom. Key findings include:

Reagent Conditions Product Application
m-Chloroperbenzoic acidTetrahydrofuran (THF), RT, 6–12 hrSulfoxide or sulfone derivativesSynthesis of oxidized analogs for drug discovery
Hydrogen peroxideAcidic or neutral aqueous mediumSulfoxide derivativesIntermediate for spirocyclic compounds

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The trifluoromethyl group enhances electron withdrawal, stabilizing intermediates.

Reduction Reactions

The carbonyl groups and aromatic system participate in reductions:

Reagent Conditions Product Application
Lithium aluminum hydrideAnhydrous ether, refluxThiazolidine-2,4-diol derivativesPrecursors for modified heterocycles
H₂/Pd-CEthanol, 50–70°C, 3–5 atmPartially saturated quinoline moietiesBioactive compound synthesis

Key Observation : Selective reduction of the thiazolidine carbonyls is challenging; over-reduction may lead to ring-opening products.

Substitution Reactions

The trifluoromethylphenyl group directs electrophilic substitution, while the thiazolidine nitrogen enables nucleophilic attacks:

Electrophilic Aromatic Substitution

Reagent Conditions Position Product
Bromine (Br₂)DCM, 0°C, catalytic FeBr₃Para to CF₃3-(3-Trifluoromethyl-4-bromophenyl) derivatives
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hrMeta to CF₃Nitro-substituted analogs

Nucleophilic Substitution

Reagent Conditions Product
Alkyl halides (R-X) K₂CO₃, DMF, 80°C, 8–12 hrN-Alkylated thiazolidine derivatives
Acyl chlorides (R-COCl)Pyridine, RT, 4–6 hrN-Acylated products

Note : Alkylation at the thiazolidine nitrogen enhances solubility and bioactivity, as seen in acridine hybrids .

Condensation Reactions

Knoevenagel condensation is widely used to extend conjugation:

Aldehyde Component Conditions Product Yield Application
4-Formylphenoxyacetamides Piperidine, AcOH, toluene, 110°C(Z)-5-Arylidene derivatives78–87%Anticancer agent precursors
2-(4-Formylphenoxy)acetaldehyde Piperidine, EtOH, 90°C, 6 hrSpirocyclic quinoline-thiazolidine hybrids88%Kinase inhibitors

Stereoselectivity : Reactions favor the (Z)-isomer due to steric and electronic effects .

Multicomponent Reactions

The compound participates in one-pot syntheses for complex architectures:

Components Catalyst/Conditions Product Application
Aldehyde, malononitrile Piperidine, EtOH, refluxPyrano-thiazolidine fused systems Antimicrobial agents
Isocyanides, amines Sc(OTf)₃, EtOH, 90°CUgi-adducts with acridine moieties DNA intercalation studies

Advantage : These reactions improve synthetic efficiency for drug discovery pipelines .

Stability and Reactivity Trends

  • pH Sensitivity : The thiazolidine ring hydrolyzes under strongly acidic or basic conditions, forming mercaptoacetamide derivatives.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitutions, while toluene optimizes condensations .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents :
3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione has been investigated as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing Type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. Studies have shown that derivatives of this compound display significant inhibitory activity against DPP-4, suggesting its potential as a therapeutic agent for diabetes management .

Antimicrobial Activity :
Research indicates that thiazolidine derivatives exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the efficacy of these compounds against various pathogens. In vitro studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development :
The compound's structure has been utilized in the synthesis of novel pesticides. Its ability to interact with biological systems allows it to be effective against pests while minimizing environmental impact. The trifluoromethyl group is particularly beneficial in enhancing the stability and efficacy of pesticide formulations .

Materials Science

Polymer Chemistry :
Research into the incorporation of thiazolidine derivatives into polymer matrices has shown promising results. These compounds can be used as additives to improve mechanical properties or as functional groups to impart specific characteristics to polymers. Their unique chemical structure allows for modifications that can tailor polymer properties for specific applications .

Case Study 1: DPP-4 Inhibition

A study published in ResearchGate explored a series of thiazolidine derivatives, including 3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione. The research highlighted the compound's effectiveness in reducing blood glucose levels in diabetic models, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various thiazolidine derivatives were tested against multiple bacterial strains. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination can improve biological activity .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazolidine-2,4-dione Derivatives

The thiazolidine-2,4-dione scaffold allows extensive structural modifications. Key analogs and their substituents are compared below:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Target Compound 3-(Trifluoromethyl)phenyl None C₁₀H₆F₃NO₂S 261.3 Trifluoromethylphenyl at C3
TZD18 3-[3-(4-Phenoxy-2-propylphenoxy)propoxy]phenyl None Not Provided Not Provided Phenoxypropoxy chain at C5
SMI-4a None (5Z)-3-(Trifluoromethyl)benzylidene C₁₁H₇F₃NO₂S 274.2 Benzylidene with trifluoromethyl at C5
ChemDiv 1543-0182 3-({[3-(Trifluoromethyl)phenyl]amino}methyl) (5E)-2-Fluorophenylmethylidene C₁₈H₁₂F₄N₂O₂S 396.4 Fluorophenylmethylidene and aminomethyl
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl None C₁₀H₉NOS₂ 223.3 Thioxo group replacing dione oxygen

Structural Insights :

  • Thioxo Analogs : Replacement of a dione oxygen with sulfur (e.g., 2-thioxo) alters electronic properties and hydrogen-bonding capacity .
Metabolic Regulation
  • TZD18 : Demonstrates lipid-lowering effects in dogs, reducing cholesterol synergistically with simvastatin .
Enzyme Inhibition
  • SMI-4a : Inhibits CDGSH iron-sulfur domain-containing protein 1 (IC₅₀ = 6940.0 nM; Kᵢ = 297.0 nM), attributed to its C5 benzylidene substituent .
Antioxidant Activity
  • 3-Coumarinyl Derivatives : 5-Aryliden substituents (e.g., furan-2-ylmethylidene) enhance DPPH radical scavenging, a property absent in the target compound .

Discussion of Structure-Activity Relationships (SAR)

  • C3 Substitution: The 3-(trifluoromethyl)phenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs .
  • C5 Substitution : Benzylidene groups (e.g., SMI-4a) enhance enzyme inhibition via extended conjugation, whereas bulky substituents (e.g., TZD18) favor lipid metabolism modulation .
  • Thioxo vs.

Biological Activity

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidine-2,4-dione class, which has been widely studied for various therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a promising candidate for further research.

Chemical Structure and Properties

The molecular formula of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione is C10H6F3N1O2SC_{10}H_{6}F_{3}N_{1}O_{2}S. The structural features include:

  • Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. Compounds similar to 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione have shown promising results against various cancer cell lines.

  • Case Study : A study demonstrated that thiazolidinone derivatives exhibited IC50 values ranging from 1.15 to 7.4 µM against MCF7 breast cancer cells, indicating strong antiproliferative activity compared to standard drugs like cisplatin .
CompoundIC50 (µM)Cell Line
3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dioneTBDTBD
Cisplatin7.4MCF7
Nitro Group Derivative1.15MCF7

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial effects. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

  • Research Findings : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported that thiazolidinone derivatives inhibited Mur ligases, essential for bacterial cell wall integrity .
CompoundActivity TypeTarget
3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dioneAntimicrobialVarious Bacteria
Other ThiazolidinonesAntimicrobialMur ligases

Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress.

  • Mechanism : The thiazolidine structure contributes to electron donation capabilities, enhancing the compound's ability to neutralize free radicals .

Structure-Activity Relationship (SAR)

The biological activity of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione can be influenced by various substituents on the thiazolidine ring:

  • Electron-Withdrawing Groups : Such as trifluoromethyl groups enhance lipophilicity and biological interactions.
  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects the compound's potency and selectivity towards biological targets .

Q & A

Q. What synthetic routes are recommended for 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

A common approach involves cyclocondensation reactions between substituted phenyl precursors and thiazolidine-2,4-dione derivatives. For example, tetrahydrofuran (THF) is often used as a solvent, with triethylamine (Et₃N) as a base to deprotonate intermediates and facilitate nucleophilic substitution . Column chromatography is critical for purification, and yield optimization may involve adjusting reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction progression . For trifluoromethyl-containing analogs, fluorinated reagents (e.g., trifluoroacetic anhydride) or metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) may enhance efficiency .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
02:06

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for verifying substituent positions and fluorine environments. For instance, ¹⁹F NMR can confirm the presence of the trifluoromethyl group via a characteristic singlet at ~-60 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation. A related compound, 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, was structurally resolved using X-ray diffraction, highlighting the importance of single-crystal growth for thiazolidine derivatives .

Q. What safety protocols are critical for handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Operations should occur in a fume hood to minimize inhalation risks . Avoid contact with oxidizers, as fluorinated compounds may release toxic gases (e.g., HF) under decomposition. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage requires airtight containers in cool, dry conditions, segregated from incompatible substances .

Advanced Research Questions

Q. How can computational models predict the environmental fate of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione?

Environmental persistence can be assessed using quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and partition coefficients (e.g., logP for lipophilicity). Experimental studies on abiotic hydrolysis (pH-dependent stability) and photodegradation under UV light can validate computational predictions . For ecotoxicology, bioassays with model organisms (e.g., Daphnia magna) evaluate acute toxicity, while molecular docking studies predict interactions with biological targets (e.g., enzyme inhibition) .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

Contradictory results may arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:

  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity .
  • Validate solubility and stability in assay media via HPLC or LC-MS .
  • Perform dose-response curves to identify non-linear effects.
    For example, antiviral activity discrepancies might require comparative studies with standardized positive controls (e.g., remdesivir for coronaviruses) .

Q. What strategies enable mechanistic studies of this compound’s interaction with biological targets?

Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics . Molecular dynamics simulations can model ligand-receptor interactions, focusing on the trifluoromethyl group’s role in hydrophobic binding. For enzyme targets (e.g., kinases), crystallography of co-crystallized complexes provides atomic-level insights .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS (LC-MS/MS) detects trace impurities. Nuclear Overhauser effect (NOE) NMR experiments differentiate regioisomers. For example, impurities in thiazolidine-2,4-dione derivatives often arise from incomplete cyclization or side reactions with trifluoromethyl precursors, requiring gradient elution during purification .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this compound class?

A split-plot factorial design allows simultaneous variation of substituents (e.g., trifluoromethyl position) and core modifications (e.g., thiazolidine vs. oxazolidine). Dose-response matrices (e.g., IC₅₀ determination across 8–12 concentrations) enhance SAR resolution. For advanced analogs, 3D-QSAR models (e.g., CoMFA) correlate steric/electronic properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.